
4-(Dimethylamino)but-2-ynoic acid
Descripción general
Descripción
4-(Dimethylamino)but-2-ynoic acid is an organic compound with the molecular formula C6H9NO2 It is characterized by the presence of a dimethylamino group attached to a butynoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)but-2-ynoic acid typically involves the alkylation of propargyl bromide with dimethylamine, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The carboxylation step can be achieved using carbon dioxide under pressure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to improve reaction rates and selectivity. The use of automated systems ensures consistent quality and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Anticancer Potential
4-(Dimethylamino)but-2-ynoic acid has been investigated for its role as an inhibitor of the epidermal growth factor receptor (EGFR). In preclinical studies, derivatives of this compound demonstrated significant activity against various cancer cell lines, including those with oncogenic mutations. For instance, a study reported that certain analogs showed comparable efficacy to established EGFR inhibitors like afatinib, with improved solubility and metabolic stability .
Case Study: Efficacy in Mouse Models
In vivo studies using H1975 mouse xenograft models indicated that compounds derived from this compound exhibited dose-dependent tumor growth inhibition, suggesting its potential as a therapeutic agent in lung cancer treatment .
Molecular Imaging Probes
The compound has also been explored as a molecular imaging probe for cancer diagnostics. Its ability to selectively target cancer cells makes it suitable for use in positron emission tomography (PET) imaging, enhancing the detection and characterization of tumors .
Drug Development
The unique properties of this compound make it an attractive candidate for drug development. Its derivatives have been synthesized and evaluated for their potential as covalent inhibitors targeting various enzymes involved in cancer progression and other diseases.
Solubility and Bioavailability Enhancements
Research indicates that modifications to the structure of this compound can lead to improved solubility and bioavailability, which are critical factors in the pharmacokinetics of drug candidates .
Data Table: Summary of Biological Activities
Mecanismo De Acción
The mechanism by which 4-(Dimethylamino)but-2-ynoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s ability to undergo various chemical reactions allows it to modify target molecules, thereby influencing their function.
Comparación Con Compuestos Similares
4-(Dimethylamino)but-2-enoic acid: Similar in structure but with a double bond instead of a triple bond.
4-(Dimethylamino)butanoic acid: Lacks the triple bond, making it less reactive in certain chemical reactions.
4-(Dimethylamino)but-2-yn-1-ol: Contains a hydroxyl group, offering different reactivity and applications.
Uniqueness: 4-(Dimethylamino)but-2-ynoic acid is unique due to its triple bond, which imparts distinct reactivity compared to its analogs. This feature allows for a broader range of chemical transformations and applications, particularly in the synthesis of complex organic molecules and materials.
Actividad Biológica
4-(Dimethylamino)but-2-ynoic acid (DMABY), an organic compound with the molecular formula CHNO, is recognized for its significant biological activities, particularly as a dual irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). This receptor plays a crucial role in various cellular processes, including proliferation and survival, making DMABY a compound of interest in cancer research.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a but-2-ynoic acid backbone , providing it with unique chemical properties. The presence of both an alkyne and a carboxylic acid functional group enables DMABY to engage in diverse chemical reactions, potentially leading to various biological activities.
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | CHNO |
CAS Number | 118764-05-9 |
Purity | 97.00% |
DMABY's primary mechanism involves its interaction with the EGFR, which is often overexpressed in many cancers. By inhibiting this receptor, DMABY can impede cancer cell growth and survival pathways. Studies have demonstrated that compounds similar to DMABY exhibit dose-dependent efficacy in inhibiting tumor growth in vivo, particularly in xenograft models using human cancer cell lines .
Efficacy Studies
In a study involving H1975 mouse xenograft models, DMABY and related compounds were administered at varying doses. The results indicated that DMABY exhibited significant tumor growth inhibition, comparable to established EGFR inhibitors like afatinib. Specifically, at the highest tested dose (50 mg/kg), DMABY demonstrated near-complete regression of tumors, highlighting its potential as an effective therapeutic agent .
Cellular Selectivity
Research has also focused on the selectivity of DMABY towards specific cancer cell lines. For instance, it has shown high potency against MLL leukemia cells while being significantly less effective against non-MLL leukemia cells, suggesting a selective action that could minimize side effects associated with traditional chemotherapy .
Case Studies
- EGFR Inhibition : A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of DMABY analogs as EGFR inhibitors. The compounds were tested for their ability to inhibit EGFR phosphorylation in vitro and showed promising results with IC50 values indicating potent inhibition .
- Tumor Regression : In vivo studies using xenograft models demonstrated that DMABY led to substantial reductions in tumor volume compared to control groups. The efficacy was measured by comparing tumor volumes at baseline and after treatment periods .
Comparative Analysis with Similar Compounds
The biological activity of DMABY can be compared with structurally similar compounds:
Compound Name | CAS Number | Similarity Score |
---|---|---|
4-(Dimethylamino)but-2-enoic acid hydrochloride | 848133-35-7 | 1.00 |
4-(Dimethylamino)butanoic acid | 98548-81-3 | 0.53 |
N,N-Dimethylglycine hydrochloride | 2491-06-7 | 0.52 |
The structural uniqueness of DMABY, particularly its combination of an alkyne functional group with a dimethylamino group, distinguishes it from other compounds and enhances its reactivity and biological properties .
Propiedades
IUPAC Name |
4-(dimethylamino)but-2-ynoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7(2)5-3-4-6(8)9/h5H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOHHJPOQPILBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.